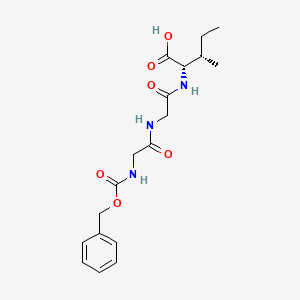

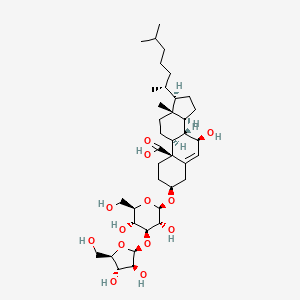

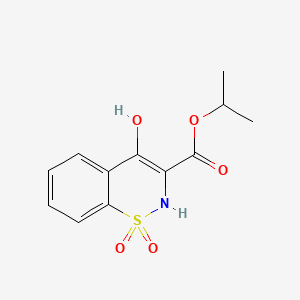

![molecular formula C36H79N3O3Si3 B564921 (2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane CAS No. 1256376-20-1](/img/structure/B564921.png)

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane, also known as 2-Azido-1,3,4-tri-O-t-BDMSO, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -14°C and a boiling point of 180°C. The compound is soluble in most organic solvents and is stable under normal laboratory conditions. 2-Azido-1,3,4-tri-O-t-BDMSO has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

Glycosylation and Synthesis of Glycoconjugates

- The compound has been utilized in the direct 3,6-di-O-protection of D-glucal and D-galactal. This process is significant in synthesizing glycoconjugates efficiently, providing valuable 2-azido-2-deoxy-gluco- and -galactopyranosyl donors for glycoconjugate synthesis (Kinzy & Schmidt, 1987).

- Another application is in the synthesis of muramic acid derivatives, which are crucial for the synthesis of muramyl-containing glycosphingolipids and fatty acids (Toepfer & Schmidt, 1990).

Synthesis of Triazole Fatty Acid Derivatives

- The compound is used in the synthesis of novel triazole fatty acid derivatives from acetylenic fatty esters, showcasing its role in lipid chemistry and its potential in creating new lipid-based molecules (Jie, Pasha, & Alam, 1998).

Sphingosine Chemistry

- It has been applied in the isolation and characterization of new ceramides from various natural sources, such as Grifola frondosa and Tuber indicum. These applications are essential for understanding the structure and function of ceramides in biology (Yaoita et al., 2000; Gao, Zhang, Chen, & Liu, 2004)(Gao, Zhang, Chen, & Liu, 2004).

Nucleoside and Nucleotide Chemistry

- The compound's tert-butyldimethylsilyl group has been employed in the synthesis of various nucleoside and nucleotide derivatives, demonstrating its utility in nucleic acid chemistry (Wnuk, Chowdhury, Garcia, & Robins, 2002).

properties

IUPAC Name |

[(2S,3S,4R)-2-azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H79N3O3Si3/c1-17-18-19-20-21-22-23-24-25-26-27-28-29-32(41-44(13,14)35(5,6)7)33(42-45(15,16)36(8,9)10)31(38-39-37)30-40-43(11,12)34(2,3)4/h31-33H,17-30H2,1-16H3/t31-,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHVVPLIGLLEQ-DSPMFFIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H79N3O3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675649 |

Source

|

| Record name | (5R,6S,7S)-7-Azido-6-{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,10,10,11,11-octamethyl-5-tetradecyl-4,9-dioxa-3,10-disiladodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

686.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256376-20-1 |

Source

|

| Record name | (5R,6S,7S)-7-Azido-6-{[tert-butyl(dimethyl)silyl]oxy}-2,2,3,3,10,10,11,11-octamethyl-5-tetradecyl-4,9-dioxa-3,10-disiladodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

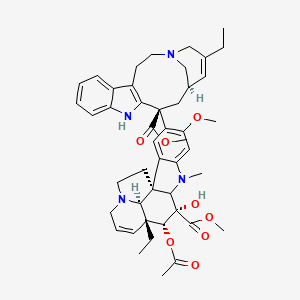

![6,8-Dichloro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B564843.png)

![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)